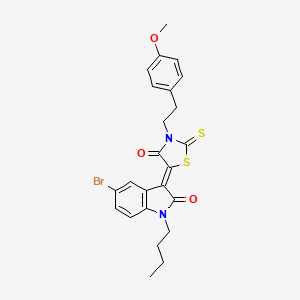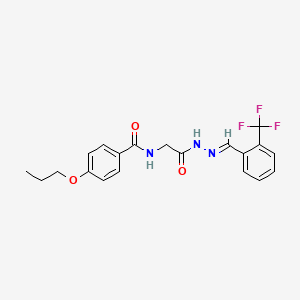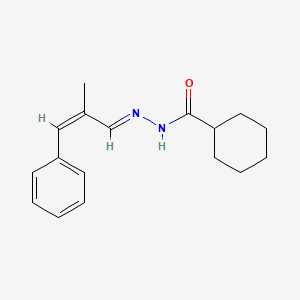
5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(4-methoxyphenethyl)-2-thioxothiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(4-methoxyphenethyl)-2-thioxothiazolidin-4-one” is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a brominated indolinone moiety and a thioxothiazolidinone ring, suggests it may have interesting chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(4-methoxyphenethyl)-2-thioxothiazolidin-4-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indolinone Core: Starting with a suitable aniline derivative, the indolinone core can be synthesized through cyclization reactions.
Bromination: The indolinone core is then brominated using bromine or a brominating agent under controlled conditions.
Formation of the Thioxothiazolidinone Ring: The brominated indolinone is reacted with a thioamide and a suitable aldehyde or ketone to form the thioxothiazolidinone ring.
Final Coupling: The final step involves coupling the brominated indolinone-thioxothiazolidinone intermediate with 4-methoxyphenethylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioxothiazolidinone ring.
Reduction: Reduction reactions could target the carbonyl groups in the indolinone and thioxothiazolidinone rings.
Substitution: The bromine atom in the indolinone moiety makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: Due to its potential biological activities, the compound could be explored as a lead compound in drug development for various diseases.
Industry
Material Science: The unique structure of the compound might find applications in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of “5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(4-methoxyphenethyl)-2-thioxothiazolidin-4-one” would depend on its specific biological target. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The brominated indolinone and thioxothiazolidinone moieties might play crucial roles in binding to these targets.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidinones: Compounds with similar thioxothiazolidinone rings.
Indolinones: Compounds with similar indolinone cores.
Uniqueness
The uniqueness of “5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(4-methoxyphenethyl)-2-thioxothiazolidin-4-one” lies in its combined structure of brominated indolinone and thioxothiazolidinone, which may confer unique chemical and biological properties not found in other similar compounds.
Propiedades
Número CAS |
618075-28-8 |
|---|---|
Fórmula molecular |
C24H23BrN2O3S2 |
Peso molecular |
531.5 g/mol |
Nombre IUPAC |
(5Z)-5-(5-bromo-1-butyl-2-oxoindol-3-ylidene)-3-[2-(4-methoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H23BrN2O3S2/c1-3-4-12-26-19-10-7-16(25)14-18(19)20(22(26)28)21-23(29)27(24(31)32-21)13-11-15-5-8-17(30-2)9-6-15/h5-10,14H,3-4,11-13H2,1-2H3/b21-20- |
Clave InChI |
SHMPKPNYYAQJNT-MRCUWXFGSA-N |
SMILES isomérico |
CCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCC4=CC=C(C=C4)OC)/C1=O |
SMILES canónico |
CCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCC4=CC=C(C=C4)OC)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methoxy-4-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methylbenzoate](/img/structure/B12011489.png)

![4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 3,4-dichlorobenzoate](/img/structure/B12011508.png)

![Allyl 2-[2-(4-tert-butylphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12011522.png)
![N'-[(E)-(4-fluorophenyl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12011526.png)
![Methyl 4-[(E)-(6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate](/img/structure/B12011528.png)
![2-ethoxy-4-[(E)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B12011531.png)
![(5Z)-3-Allyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12011534.png)
![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B12011546.png)
![[3-(4-chlorobenzoyl)oxy-4-[(E)-[(3-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12011547.png)

![N'-(1-([1,1'-Biphenyl]-4-yl)ethylidene)-5-(4-fluorophenyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B12011557.png)
![(2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-chlorophenyl)methanone]](/img/structure/B12011559.png)
